3-Bromo-2-methylpyridine
Overview
Description
3-Bromo-2-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a methyl group at the second position. This compound is known for its versatility in organic synthesis and is used as a building block in various chemical reactions .
Mechanism of Action
Target of Action
3-Bromo-2-methylpyridine is a versatile building block in organic synthesis and finds wide applications in various industries such as pharmaceutical, agrochemical, and material science . It serves as a key building block in the synthesis of various compounds, such as antiviral drugs, anti-cancer agents, and herbicides . It has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
The mode of action of this compound is largely dependent on the specific compound it is used to synthesize. For instance, in the case of p38α MAP kinase inhibitors, the compound interacts with the kinase to inhibit its activity . This interaction can modulate cellular processes, such as the release of pro-inflammatory cytokines .
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the specific compound it is used to synthesize. In the case of p38α MAP kinase inhibitors, the inhibition of p38α MAP kinase can affect the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific compound it is used to synthesize. For instance, in the case of p38α MAP kinase inhibitors, the inhibition of the kinase can lead to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of diseases like rheumatoid arthritis or psoriasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect the compound . Furthermore, the compound should be stored in a cool, well-ventilated place away from heat, sparks, and flame for safety and stability .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methylpyridine is a versatile reagent in biochemical reactions
Molecular Mechanism
It is known that it can be converted to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .
Temporal Effects in Laboratory Settings
It is known that it is available to ship within 2 weeks from a US warehouse .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent. The reaction typically takes place in an inert atmosphere and at room temperature to yield this compound with good purity .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 2-methylpyridine with sulfuric acid and sodium bromide. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of this compound with aryl boronic acids.
Scientific Research Applications
3-Bromo-2-methylpyridine finds wide applications in various fields due to its versatile chemical properties:
Pharmaceutical Industry: It is used in the synthesis of antiviral drugs, such as Foscarnet and Buciclovir, which are used to treat herpesvirus infections.
Agrochemical Industry: It is a key intermediate in the production of herbicides like Pyributicarb and Pyridate.
Material Science: It is utilized in the synthesis of liquid crystal polymers, organic light-emitting diodes (OLEDs), and conducting polymers.
Comparison with Similar Compounds
- 2-Bromo-3-methylpyridine
- 4-Bromo-2-methylpyridine
- 2-Bromo-6-methylpyridine
- 2-Bromo-5-methylpyridine
Comparison: 3-Bromo-2-methylpyridine is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through coupling reactions .
Properties
IUPAC Name |
3-bromo-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPWPTPHMIYYOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360868 | |
Record name | 3-Bromo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-79-0 | |
Record name | 3-Bromo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromo-2-methylpyridine in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis. Its reactivity stems from the presence of both a bromine atom and a methyl group, enabling diverse chemical transformations. For instance, it can undergo lithium-halogen exchange reactions, paving the way for the introduction of various functional groups at the 3-position. [] Furthermore, the bromine atom can be substituted by nucleophiles, offering additional synthetic possibilities. []
Q2: Can you provide an example of a reaction where this compound is used as a starting material?
A: One example is the synthesis of [14C]-N-(6-Chloro-7-methoxy-9H-pyrido [3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide (5B), an IKK inhibitor. The synthesis involves the lithiation of this compound followed by carbonation to yield [carboxyl-14C]-2-methylnicotinic acid. This intermediate plays a crucial role in the multi-step synthesis of the target IKK inhibitor. []
Q3: Has the structure of compounds derived from this compound been investigated?
A: Yes, a study revisited the synthesis of 5-arylamino-2-picolines, compounds derived from this compound. The research confirmed the structures of these derivatives through ring closure reactions leading to the formation of benzotriazole derivatives. This work helped clarify previous ambiguities in the literature regarding the structure of these compounds. []
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